(S)-(-)-Celiprolol Hydrochloride

描述

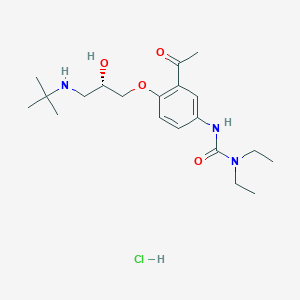

Urea, N’-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- is a complex organic compound with significant applications in various fields This compound is characterized by its intricate structure, which includes multiple functional groups such as urea, acetyl, and hydroxypropoxy groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenylamine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can occur at the acetyl group, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the amino group, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

Pharmacological Properties

Mechanism of Action

Celiprolol selectively blocks beta-1 adrenergic receptors while exhibiting partial agonist activity, which differentiates it from non-selective beta-blockers. This unique mechanism allows it to lower heart rate and blood pressure without significantly affecting peripheral vascular resistance. Studies have shown that it effectively reduces systolic and diastolic blood pressure in patients with mild to moderate hypertension, particularly in elderly populations .

Pharmacokinetics

Celiprolol is characterized by nonlinear absorption; its bioavailability increases with higher doses. Peak plasma concentrations are typically reached within 2 to 3 hours post-administration. A study indicated that after a single oral dose of 200 mg, the mean peak plasma concentration was approximately 687 μg/L . Importantly, pharmacokinetic profiles in elderly patients show no significant accumulation upon repeated dosing, making it a suitable option for this demographic .

Clinical Applications

Hypertension Management

Celiprolol is primarily indicated for treating hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure by 12-15 mmHg systolic and 8-11 mmHg diastolic in elderly patients . Its safety profile is comparable to placebo, with fewer adverse effects than traditional beta-blockers like atenolol and propranolol.

Vascular Ehlers-Danlos Syndrome (vEDS)

Recent case studies have highlighted the benefits of celiprolol in managing vascular Ehlers-Danlos syndrome. A notable case reported significant improvement in quality of life following celiprolol administration, particularly in reducing bruising incidents without any cardiac or vascular complications over a seven-year follow-up period . This suggests potential off-label applications of celiprolol in connective tissue disorders where vascular stability is compromised.

Analytical Methods

Determination of Celiprolol Levels

Accurate measurement of celiprolol levels in biological samples is crucial for understanding its pharmacokinetics and therapeutic effects. A reversed-phase HPLC method has been developed for the simultaneous determination of celiprolol and chlorthalidone in human plasma and urine. The method demonstrated high sensitivity and linearity across various concentrations, making it effective for both clinical and research applications .

Case Studies

-

Hypertensive Patients

- Study Design : A double-blind randomized controlled trial compared celiprolol with chlorthalidone among hypertensive patients with reversible bronchial obstruction.

- Findings : Neither drug significantly altered forced expiratory volume; however, celiprolol maintained effective blood pressure control without exacerbating bronchial conditions .

- Elderly Population

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the urea and hydroxypropoxy groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

相似化合物的比较

Urea derivatives: Compounds with similar urea groups but different substituents.

Acetyl derivatives: Compounds with acetyl groups attached to different molecular backbones.

Hydroxypropoxy derivatives: Compounds with hydroxypropoxy groups but varying other functional groups.

Uniqueness: This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, biological activity, and industrial utility due to its unique structure.

生物活性

(S)-(-)-Celiprolol hydrochloride is a cardioselective beta-adrenergic antagonist with unique pharmacological properties, primarily used in the management of hypertension and certain vascular conditions. This article explores its biological activity, including mechanisms of action, clinical efficacy, and case studies that illustrate its therapeutic benefits.

Celiprolol acts as a beta-1 adrenergic antagonist with partial agonist activity at beta-2 receptors. This dual action allows it to lower heart rate and blood pressure while also promoting vasodilation. The drug's selectivity for beta-1 receptors minimizes adverse effects commonly associated with non-selective beta-blockers, such as bronchoconstriction and bradycardia .

Pharmacokinetics

The pharmacokinetic profile of celiprolol indicates good bioavailability and a favorable safety profile. Studies have shown that celiprolol does not accumulate in the body upon repeated dosing, making it suitable for long-term management of hypertension .

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | Approximately 6 hours |

| Peak plasma concentration | 1-2 hours post-administration |

Antihypertensive Effects

Celiprolol has been shown to effectively reduce both systolic and diastolic blood pressure in elderly patients with mild to moderate hypertension. In clinical trials, reductions of 12-15 mmHg in systolic pressure and 8-11 mmHg in diastolic pressure were observed .

Case Study: Vascular Ehlers-Danlos Syndrome (vEDS)

A notable case study highlights the efficacy of celiprolol in a patient with vascular Ehlers-Danlos syndrome. The patient, a 40-year-old female, experienced chronic anemia due to easy bruising. Following the administration of 400 mg of celiprolol hydrochloride daily, her symptoms improved significantly; serum hemoglobin and iron levels rose, leading to an enhanced quality of life without any recorded vascular events over seven years .

Safety Profile

Celiprolol exhibits a favorable safety profile compared to other beta-blockers. Clinical studies indicate that the incidence of side effects is lower than that associated with atenolol and propranolol. Common side effects include fatigue and dizziness but are generally mild and manageable .

Summary of Research Findings

Recent literature supports the use of celiprolol not only for hypertension but also for specific vascular conditions like vEDS. Its unique pharmacological properties make it a valuable therapeutic option:

- Hypertension Management : Effective in reducing blood pressure with minimal side effects.

- Vascular Conditions : Demonstrated benefits in improving symptoms related to vEDS.

- Long-term Safety : No significant adverse events reported over extended follow-up periods.

属性

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90144881 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102293-39-0 | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102293390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N'-(3-acetyl-4-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-N,N-diethyl-, monohydrochloride, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。